Lipophilicity (LogP) Comparison: 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde vs. Non-Fluorinated 2-Methylfuran-3-carbaldehyde
2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde exhibits a calculated LogP of 2.41932 , compared to 1.4005 for the non-fluorinated analog 2-methylfuran-3-carbaldehyde (CAS 5612-67-9) [1]. This increase in lipophilicity of approximately 1 LogP unit corresponds to roughly a 10-fold higher partition coefficient in octanol/water systems. For medicinal chemistry applications, lipophilicity in the range of 1–3 is generally favorable for oral bioavailability and membrane permeability [2], placing the target compound within an optimal window that its non-fluorinated analog falls below. This difference is class-level inference based on the known lipophilicity-enhancing effect of trifluoromethyl substitution [2].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.41932 |
| Comparator Or Baseline | 2-Methylfuran-3-carbaldehyde (CAS 5612-67-9): LogP = 1.4005 |
| Quantified Difference | Δ LogP ≈ +1.02 |
| Conditions | Calculated LogP values from vendor technical datasheets |
Why This Matters
Lipophilicity directly influences drug absorption, distribution, and membrane permeability; a LogP difference of approximately 1 unit represents a 10-fold difference in octanol-water partitioning, significantly impacting bioavailability predictions.
- [1] Molbase. 2-Methylfuran-3-carbaldehyde (CAS 5612-67-9). LogP 1.4005. PSA 30.21. Accessed 2026. View Source
- [2] Balenkova ES. Chemistry of α,β-Unsaturated Trifluoromethyl Ketones. 2007. The trifluoromethyl group usually increases lipophilicity of the molecules improving their transport characteristics in vivo. View Source
